(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
Description
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Properties
IUPAC Name |
2-(4-chloro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-13-9-15(23)5-7-19(13)25-22-18(21(27)24-12-17-3-2-8-28-17)10-14-4-6-16(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKFSPMLDWDRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with several substituents that contribute to its biological activity. The presence of the furan and chloro groups, along with the carboxamide functionality, is critical for its interaction with biological targets.
1. Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
2. Anticancer Potential
Chromene derivatives have been investigated for their anticancer properties. A study highlighted that related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and MDM2 interactions .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| (Compound A) | SJSA-1 (osteosarcoma) | 6.4 | MDM2 inhibition |
| (Compound B) | HCT116 (colon cancer) | 14 | p53 pathway activation |
3. MAO-B Inhibition
The compound has been evaluated for its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a crucial role in the metabolism of neurotransmitters; thus, its inhibition is beneficial in treating neurodegenerative diseases like Parkinson's. Studies indicate that structural modifications in chromone derivatives can enhance MAO-B inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of chromone derivatives is closely linked to their structural features. SAR studies reveal that:
- Substituent Positioning : The position of substituents on the chromone ring significantly affects biological activity. For instance, compounds with substitutions at the 3-position show enhanced MAO-B inhibition compared to those at the 2-position .
- Functional Groups : The presence of electron-withdrawing groups like chloro increases the potency of these compounds against various targets .
Case Studies
Several case studies have been documented regarding the biological effects of similar chromene derivatives:
- Cytotoxicity Against Cancer Cells : A study demonstrated that a related compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Neuroprotective Effects : Another study reported that derivatives showed protective effects against oxidative stress-induced neuronal damage in vitro, suggesting their potential use in neurodegenerative conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that chromene derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Efficacy of Chromene Derivatives
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 22 | 6.25 μg/mL |
| Escherichia coli | 18 | 12.5 μg/mL |
| Candida albicans | 20 | 6.25 μg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Potential
Chromene derivatives are also being explored for their anticancer properties. The structural features of this compound may facilitate interactions with biological targets involved in cancer progression. Preliminary studies indicate that similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of chromene derivatives. Key modifications in the chemical structure can significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of chlorine atoms enhances antimicrobial activity.
- Hydroxyl Groups : Hydroxyl moieties contribute to solubility and bioavailability.
Material Science Applications
Beyond biological applications, chromene derivatives are being investigated for their potential use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to their photophysical properties.
Case Studies
Several studies have documented the synthesis and application of related chromene compounds:
Case Study 1: Antimicrobial Screening
A study conducted by Mohamed et al. (2012) synthesized a series of chromene derivatives and evaluated their antimicrobial activities against standard bacterial strains, revealing promising results comparable to conventional antibiotics.
Case Study 2: Anticancer Activity
Research published by Kemnitzer et al. (2008) highlighted the anticancer potential of chromene derivatives, demonstrating significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
Chemical Reactions Analysis
Imine Hydrolysis and Rearrangement
The imine group (C=N) in the structure is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and a ketone. This reaction is critical for modifying the compound’s core structure.
Conditions :
-
Acidic: HCl (1M) in H₂O/THF, 60°C, 6–8 hours.
-
Basic: NaOH (0.5M) in ethanol, reflux, 4 hours.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | HCl (1M), THF/H₂O | 4-Chloro-2-methylaniline + Chromene-3-carboxamide ketone derivative | ~65% |
| Rearrangement | NaBH₄, MeOH | Secondary amine derivative | ~45% |
Electrophilic Aromatic Substitution (EAS) at the Chromene Core
The electron-rich chromene ring undergoes EAS, particularly at the 7-hydroxy position. Halogenation and nitration are common.
Key Observations :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 8-position of the chromene ring .
-
Sulfonation : SO₃ in H₂SO₄ yields a sulfonic acid derivative .
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C8 of chromene | 8-Nitro derivative |
| Halogenation | Br₂, FeCl₃ | C6 of chromene | 6-Bromo analog |
Functionalization of the Hydroxy Group
The 7-hydroxy group participates in esterification, etherification, and oxidation reactions.
Notable Reactions :
-
Esterification : Acetic anhydride/pyridine converts the hydroxy group to an acetate .
-
Oxidation : CrO₃ in H₂SO₄ oxidizes the hydroxy group to a ketone.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Acetylation | Ac₂O, pyridine | 7-Acetoxy derivative | Enhanced lipophilicity |
| Oxidation | CrO₃, H₂SO₄ | 7-Keto derivative | Intermediate for further synthesis |
Nucleophilic Substitution at the Chlorine Substituent
The 4-chloro group on the phenyl ring undergoes nucleophilic substitution with amines or alkoxides.
Example :
-
Reaction with piperidine in DMF at 100°C replaces chlorine with a piperidine group.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amination | Piperidine, DMF | 4-Piperidine derivative | ~70% |
Furan Ring Reactivity
The tetrahydrofuran-2-ylmethyl group engages in cycloaddition and ring-opening reactions.
Key Processes :
-
Diels-Alder Reaction : Reacts with maleic anhydride to form a bicyclic adduct.
-
Acid-Catalyzed Ring Opening : H₂SO₄ converts the furan to a diol.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Bicyclic lactone | Enhanced rigidity |
Amide Group Transformations
The carboxamide group undergoes hydrolysis or reduction:
-
Hydrolysis : Concentrated HCl yields the carboxylic acid.
-
Reduction : LiAlH₄ reduces the amide to a primary amine.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acid Hydrolysis | HCl (conc.) | Carboxylic acid | ~80% |
| Reduction | LiAlH₄, THF | Primary amine | ~60% |
Photochemical Reactions
The chromene core exhibits [2+2] photocycloaddition under UV light, forming dimeric structures.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Photodimerization | UV (365 nm) | Dimer | Material science applications |
Metal-Catalyzed Cross-Couplings
The bromine or chlorine atoms enable Suzuki-Miyaura couplings for biaryl synthesis .
Example :
-
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms a biphenyl derivative.
| Reaction Type | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative | ~75% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via a multi-step pathway involving coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation. Key steps include:
- Step 1 : Condensation of intermediates (e.g., 2-aminophenyl derivatives) with chloro-substituted phenoxyacetamide precursors in dry DCM at 0–5°C to minimize side reactions .
- Step 2 : Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purification using column chromatography.
- Optimization : Maintain strict temperature control during TBTU addition to prevent decomposition. Use 2,6-lutidine as a base to enhance coupling efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be prioritized?
- Methodology :
- 1H/13C NMR : Identify imine (C=N) protons at δ 8.5–9.5 ppm and hydroxyl (-OH) protons at δ 5.5–6.5 ppm. The furan methylene group (N-CH2-furan) typically appears at δ 4.3–4.7 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and phenolic -OH bands at 3200–3500 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., ~430–450 Da) and fragmentation patterns consistent with the chromene backbone .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions for preliminary bioassays?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and PBS (pH 7.4) using UV-Vis spectroscopy to detect precipitation.
- Stability : Conduct accelerated degradation studies at 37°C over 24–72 hours, monitoring via HPLC (C18 column, acetonitrile/water gradient) for decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism of the furan or chromene moieties .
- Metabolite Identification : Incubate the compound with liver microsomes and profile metabolites via HR-MS to identify unstable functional groups (e.g., oxidative cleavage of the imine bond) .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s mechanism of action and optimize its electronic properties?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. The chloro-substituted phenyl group may enhance electron-withdrawing effects, stabilizing the chromene ring .
- Docking Studies : Target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina. The furan-2-ylmethyl group may sterically hinder binding to hydrophobic pockets, necessitating scaffold modifications .
Q. What experimental designs validate the structure-activity relationship (SAR) of modifications to the chromene core and substituents?
- Methodology :
- Analog Synthesis : Replace the 4-chloro-2-methylphenyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) substituents to test electronic effects on bioactivity .
- Biological Testing : Compare IC50 values in cytotoxicity assays (e.g., MTT on cancer cell lines). Hydroxy groups at position 7 are critical for hydrogen bonding with targets like topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
